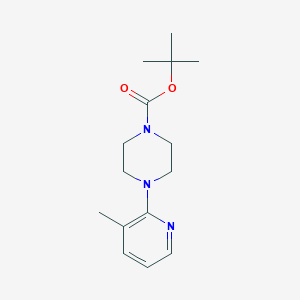

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-methylpyridin-2-yl substituent at the 4-position of the piperazine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. Its structural simplicity and modularity allow for diverse functionalization, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name |

tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-12-6-5-7-16-13(12)17-8-10-18(11-9-17)14(19)20-15(2,3)4/h5-7H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIFHWFRFAMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate generally involves the following steps:

- Synthesis or procurement of tert-butyl piperazine-1-carboxylate (the Boc-protected piperazine)

- N-arylation or N-alkylation of the piperazine with 3-methylpyridin-2-yl halide or equivalent electrophile

This approach leverages the nucleophilicity of the piperazine nitrogen and the electrophilicity of the pyridine derivative.

Stepwise Preparation

Step 1: Preparation of tert-butyl piperazine-1-carboxylate

- Reagents: Piperazine, di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine), solvent (e.g., dichloromethane)

- Reaction: Boc protection of piperazine to yield tert-butyl piperazine-1-carboxylate

- Reference: Standard organic synthesis protocols for Boc protection

Step 2: N-Arylation with 3-methylpyridin-2-yl halide

- Reagents: tert-butyl piperazine-1-carboxylate, 3-methyl-2-bromopyridine (or 3-methyl-2-chloropyridine), base (e.g., potassium carbonate), palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), solvent (e.g., toluene or DMF)

- Reaction: Buchwald-Hartwig cross-coupling to form the N-aryl piperazine derivative

- Conditions: Typically, the reaction is performed under an inert atmosphere at elevated temperature (80–120°C) for several hours

- Reference: Buchwald-Hartwig amination protocols for N-arylation of Boc-protected piperazines

Step 3: Purification

- Workup: Aqueous extraction, solvent removal, and purification by column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate)

- Characterization: NMR, MS, and IR to confirm structure and purity

Data Table: Example Preparation Protocol

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Piperazine, Boc₂O, Et₃N, DCM, rt, 12 h | 85–95 | Standard Boc protection |

| 2 | Boc-piperazine, 3-methyl-2-bromopyridine, Pd cat., base, toluene, 100°C, 12–24 h | 60–80 | Buchwald-Hartwig amination |

| 3 | Column chromatography (hexane/EtOAc) | — | Purification to analytical purity |

Note: Yields and conditions may vary depending on scale and specific reagents used.

Detailed Research Findings

- Starting Materials: The synthesis typically begins with commercially available or easily prepared tert-butyl piperazine-1-carboxylate and a 3-methylpyridin-2-yl halide.

- Reaction Type: The key bond-forming step is a palladium-catalyzed N-arylation (Buchwald-Hartwig amination), which is well-established for coupling Boc-protected piperazines with aryl halides.

- Optimization: Reaction optimization may involve screening different ligands, bases, and solvents to maximize yield and minimize side reactions.

- Alternative Methods: In some cases, nucleophilic aromatic substitution (if the pyridine halide is sufficiently activated) or copper-catalyzed Ullmann-type couplings can be employed, though palladium catalysis is generally preferred for efficiency and selectivity.

Summary Table: Key Experimental Parameters

| Parameter | Typical Value/Range |

|---|---|

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | XPhos, BINAP, or similar |

| Base | K₂CO₃, NaOtBu, Cs₂CO₃ |

| Solvent | Toluene, DMF, DMSO |

| Temperature | 80–120°C |

| Reaction Time | 12–24 hours |

| Purification | Silica gel chromatography |

Additional Notes

- Scalability: The outlined method is amenable to scale-up, provided that careful control of reaction conditions and purification is maintained.

- Characterization: Final compounds should be characterized by ^1H and ^13C NMR, mass spectrometry, and, if necessary, elemental analysis to confirm identity and purity.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate has been explored for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

1.1. Inhibition of Kinases

Recent studies have highlighted the compound's ability to inhibit specific kinases, such as ERK5. For instance, modifications to the piperazine structure have resulted in improved potency and selectivity against ERK5, which is involved in cellular signaling pathways related to cancer progression. The compound's binding affinity and pharmacokinetic properties have been optimized through structural modifications, enhancing its potential as an anticancer agent .

Table 1: Potency and Pharmacokinetic Parameters of Modified Compounds

| Compound | IC50 (nM) | Clearance (mL/min/kg) | Oral Bioavailability (%) |

|---|---|---|---|

| Original | 50 | 14 | 42 |

| Modified | 28 | 10 | 55 |

Neuropharmacology

The compound's piperazine moiety is known for its neuroactive properties. It has been investigated for its potential effects on neurotransmitter systems, particularly in the context of anxiety and depression.

2.1. Serotonin Receptor Modulation

Research indicates that this compound may act as a modulator of serotonin receptors, which are critical in mood regulation. In vitro studies have shown that derivatives of this compound can enhance serotonin receptor activity, suggesting a possible application in treating mood disorders .

Several case studies have documented the effectiveness of this compound in specific applications:

4.1. Anticancer Studies

In a study examining its anticancer properties, the compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, particularly against breast cancer cells. The mechanism was attributed to apoptosis induction mediated by ERK5 inhibition .

4.2. Neuropharmacological Effects

Another study focused on the compound's effects on anxiety-related behaviors in animal models. Results demonstrated that administration led to reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s pyridine and piperazine moieties are common in analogues, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Features and Substituent Impacts

Physicochemical Properties

- Lipophilicity : The target compound’s 3-methylpyridine group contributes moderate lipophilicity (LogP ~2.5–3.0), whereas analogues with electron-withdrawing groups (e.g., 3-CN in ) exhibit higher polarity (LogP ~1.8–2.2). Fluorinated derivatives (e.g., 6-F in ) show increased LogP (~3.2–3.5) due to fluorine’s hydrophobicity.

- Solubility: Bulky substituents (e.g., carbazole in WK-26 ) reduce aqueous solubility (<0.1 mg/mL), whereas polar groups like amino (e.g., compound 7 in ) improve solubility (>5 mg/mL).

- Stability : The target compound’s methyl group confers stability in acidic media, unlike fluorophenyl-triazole derivatives (e.g., compounds 1a/1b in ), which degrade in simulated gastric fluid .

Biological Activity

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C15H23N3O2. Its structure features a piperazine ring substituted with a tert-butyl group and a 3-methylpyridine moiety, which is critical for its biological activity.

Biological Activity

1. Antiparasitic Activity:

Recent studies have shown that compounds similar to this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, related compounds demonstrated potent inhibition of N-myristoyltransferase (NMT) with IC50 values around 0.1 μM, indicating a strong antiparasitic effect with selectivity over human enzymes .

2. Neuroprotective Effects:

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. In vitro studies indicated that it could mitigate neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound showed moderate protective effects on astrocytes, enhancing cell viability in the presence of toxic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Component | Effect on Activity |

|---|---|

| Piperazine Ring | Essential for binding and biological activity |

| Tert-butyl Group | Enhances lipophilicity and bioavailability |

| 3-Methylpyridine | Critical for interaction with target proteins |

Modifications to the pyridine ring and piperazine moiety have shown varying effects on potency and selectivity against different biological targets .

Case Studies

Case Study 1: Antiparasitic Activity

A study focused on the SAR of piperazine derivatives revealed that modifications to the pyridyl group significantly impacted the antiparasitic efficacy against T. brucei. Compounds with specific substitutions exhibited IC50 values as low as 0.05 μM, indicating their potential as lead candidates for drug development against trypanosomiasis .

Case Study 2: Neuroprotective Mechanisms

In a model assessing the protective effects against amyloid-beta toxicity, this compound demonstrated an ability to inhibit β-secretase and reduce oxidative stress markers in astrocytes. This suggests its potential utility in treating neurodegenerative conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate, and what reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling. A common route starts with tert-butyl piperazine-1-carboxylate reacting with halogenated pyridine derivatives (e.g., 3-methyl-2-chloropyridine) in polar aprotic solvents like 1,4-dioxane or toluene. Potassium carbonate is frequently used as a base, with heating (110°C) for 12–24 hours. Yields depend on stoichiometry (1:1 molar ratio of reactants), catalyst selection (e.g., Pd₂dba₃ for cross-coupling), and purification methods (e.g., silica gel chromatography with hexane/ethyl acetate gradients). For example, similar syntheses achieved 62–88% yields under optimized conditions .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer : FT-IR confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹). ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbon types. LCMS (ES+) verifies molecular weight (e.g., [M+H]+ peaks). For structural validation, single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Hirshfeld surface analysis further examines crystal packing .

Q. How can nucleophilic substitution reactions at the piperazine ring be optimized for derivative synthesis?

- Methodological Answer : Activate the piperazine nitrogen using bases like sodium hydride (NaH) in DMF to enhance nucleophilicity. React with alkyl halides or aryl electrophiles at 60–80°C for 6–12 hours. Monitor reaction progress via TLC, and purify using column chromatography (ethyl acetate/hexane). For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate was synthesized with 80% yield using this approach .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallographic results for this compound?

- Methodological Answer : Cross-validate using complementary techniques :

- Compare NMR chemical shifts with computed values (DFT calculations).

- Analyze X-ray torsional angles to assess conformational flexibility that may explain discrepancies in NMR peak splitting.

- Employ HPLC purity checks to rule out impurities affecting spectroscopic data. For instance, crystal structures in revealed L-shaped conformations not evident in NMR, highlighting the need for multi-method validation .

Q. What strategies improve synthetic yield in palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer :

- Use ligands like Xantphos to stabilize palladium intermediates and reduce side reactions.

- Optimize solvent systems (e.g., dioxane/water mixtures) to enhance reactant solubility.

- Employ microwave irradiation for faster, cleaner reactions (e.g., 91% yield in 3 hours for a pyrazine derivative in ). Post-reaction, use scavengers like Si-Trisamine to remove residual catalysts before purification .

Q. How does the stereochemistry and crystal packing of this compound influence its biological activity?

- Methodological Answer :

- Perform docking studies with target proteins (e.g., HIF prolyl-hydroxylase) to assess binding affinity differences between stereoisomers.

- Analyze crystal packing (e.g., N–H⋯O interactions in ) to predict solubility and bioavailability. For example, linear vs. L-shaped conformations may alter membrane permeability or enzyme binding pockets. Biological assays (e.g., MIC tests) can correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.